molecular formula C15H15Br B14765073 3-Bromo-5-isopropyl-1,1'-biphenyl

3-Bromo-5-isopropyl-1,1'-biphenyl

Cat. No.: B14765073
M. Wt: 275.18 g/mol
InChI Key: VIWXNWXHRKQZFQ-UHFFFAOYSA-N
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Description

3-Bromo-5-isopropyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with a bromine atom at the 3-position and an isopropyl group at the 5-position on one of the benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Bromo-5-isopropyl-1,1’-biphenyl is through the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst. The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of 3-Bromo-5-isopropyl-1,1’-biphenyl can be scaled up using similar Suzuki–Miyaura coupling reactions. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors may be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-isopropyl-1,1’-biphenyl undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The isopropyl group can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce other functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products Formed

    Substitution: Products with different functional groups replacing the bromine atom.

    Oxidation: Alcohols or ketones derived from the isopropyl group.

    Reduction: Dehalogenated biphenyl compounds or reduced functional groups.

Scientific Research Applications

3-Bromo-5-isopropyl-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-isopropyl-1,1’-biphenyl depends on its specific application. In chemical reactions, the bromine atom and isopropyl group play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved vary based on the type of reaction or application being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-isopropyl-1,1’-biphenyl is unique due to the specific positioning of the bromine atom and isopropyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research purposes.

Properties

Molecular Formula

C15H15Br

Molecular Weight

275.18 g/mol

IUPAC Name

1-bromo-3-phenyl-5-propan-2-ylbenzene

InChI

InChI=1S/C15H15Br/c1-11(2)13-8-14(10-15(16)9-13)12-6-4-3-5-7-12/h3-11H,1-2H3

InChI Key

VIWXNWXHRKQZFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1)C2=CC=CC=C2)Br

Origin of Product

United States

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